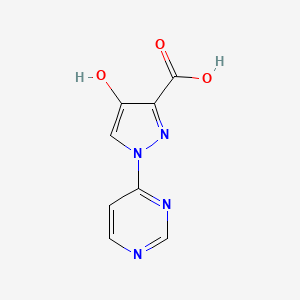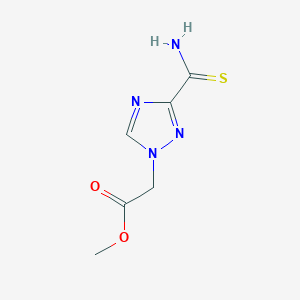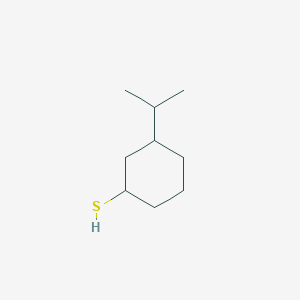
3-(Propan-2-yl)cyclohexane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)cyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with a thiol group and an isopropyl group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclohexane-1-thiol typically involves the thiolation of a cyclohexane derivative. One common method is the reaction of 3-(Propan-2-yl)cyclohexanol with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction proceeds through the formation of a thiol intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes steps such as the preparation of the starting material, thiolation reaction, and purification through distillation or chromatography.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
3-(Propan-2-yl)cyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Propan-2-yl)cyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
Cyclohexane-1-thiol: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
3-(Propan-2-yl)cyclohexanol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
3-(Propan-2-yl)cyclohexane-1-amine: Contains an amine group, resulting in different chemical behavior and biological activity.
Uniqueness
3-(Propan-2-yl)cyclohexane-1-thiol is unique due to the presence of both the thiol and isopropyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C9H18S |
|---|---|
分子量 |
158.31 g/mol |
IUPAC名 |
3-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7(2)8-4-3-5-9(10)6-8/h7-10H,3-6H2,1-2H3 |
InChIキー |
QPZKBFKNTOOXQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCC(C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



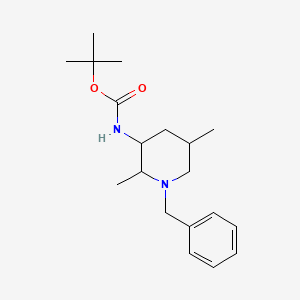

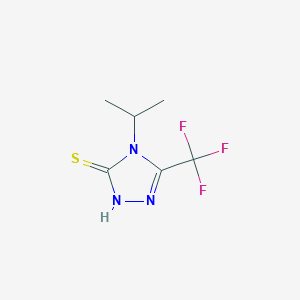
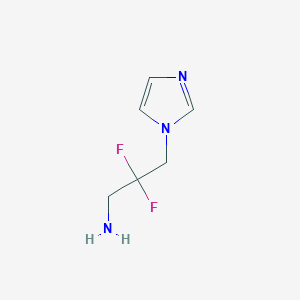
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
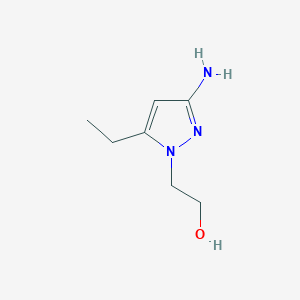
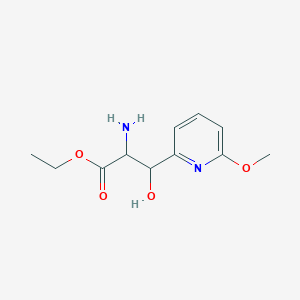
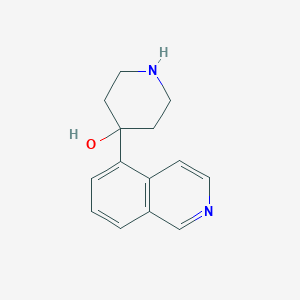
![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)


